Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate
Description
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with chlorine (Cl) at position 7, fluorine (F) at position 8, and a methyl carboxylate group at position 1. The presence of halogen atoms (Cl and F) and the ester functional group confers unique electronic and steric properties, influencing its reactivity, solubility, and interactions with biological targets .
Properties
Molecular Formula |
C9H6ClFN2O2 |
|---|---|
Molecular Weight |
228.61 g/mol |
IUPAC Name |
methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate |
InChI |
InChI=1S/C9H6ClFN2O2/c1-15-9(14)7-8-6(11)5(10)2-3-13(8)4-12-7/h2-4H,1H3 |
InChI Key |
YUMXEXQADFTHHF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=CN2C=N1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization Using 2-Aminopyridines and α-Haloketones
A prominent method for synthesizing imidazo-fused pyridines involves the condensation of 2-aminopyridines with α-haloketones or α-haloesters under microwave-assisted organic synthesis (MAOS) conditions. For example, the reaction of appropriately substituted 2-aminopyridine derivatives with ethyl 2-chloroacetoacetate under microwave heating at 120 °C in ethanol affords ethyl imidazo[1,2-a]pyridine carboxylates in good yields (up to 75%) after workup and purification by silica gel chromatography.
To adapt this for methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate, the starting 2-aminopyridine would need to bear chloro and fluoro substituents at the 7 and 8 positions, respectively, and the α-haloketone or α-haloester would be methyl 2-chloroacetoacetate or a similar methyl ester derivative. The microwave conditions accelerate cyclization and improve yields.
Multi-Step Synthesis via Functionalized Imidazo[1,5-a]pyridine Intermediates
Patent literature describes the synthesis of 7-chloro-8-fluoroimidazo[1,5-a]pyridine derivatives as intermediates for plasma kallikrein inhibitors. These syntheses typically involve:
- Preparation of 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carbaldehyde as a key intermediate.
- Subsequent functionalization at the 1-position by nucleophilic substitution or reductive amination to install carboxylate or other functional groups.
- Esterification steps to convert carboxylic acids to methyl esters.
The starting materials include halogenated aminopyridines and fluorinated pyridine derivatives. The formation of the imidazo ring is achieved by cyclization with suitable electrophiles, often under conditions facilitating nucleophilic attack and ring closure.
Metal-Free Direct Synthesis via Multicomponent Reactions
Recent advances in metal-free synthetic protocols allow direct construction of imidazo[1,2-a]pyridines through multicomponent reactions (MCRs) involving 2-aminopyridines, aldehydes, and isonitriles. Although most literature focuses on imidazo[1,2-a]pyridines, similar strategies can be adapted for imidazo[1,5-a]pyridines by selecting appropriate substrates and reaction conditions.
These MCRs proceed under mild conditions, often in aqueous or micellar media, and can tolerate halogen substituents. The use of iodine-promoted electrophilic cyclization has been reported to enhance the formation of halogenated imidazo derivatives.
- Data Table: Summary of Representative Preparation Conditions
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Microwave-Assisted Cyclization | 7-chloro-8-fluoro-2-aminopyridine + methyl 2-chloroacetoacetate | Microwave, 120 °C, EtOH, 20 mL, 20 min | ~70-75 | Efficient ring closure, requires substituted aminopyridine |
| Multi-Step Synthesis (Patent) | Halogenated aminopyridines + electrophiles | Stepwise synthesis, includes aldehyde intermediate formation, nucleophilic substitution, esterification | Variable | Enables diverse functionalization, suitable for complex derivatives |
| Metal-Free MCR + Iodine Catalysis | 2-Aminopyridine derivatives + aldehydes + isonitriles + I2 | Room temp to reflux, aqueous or micellar medium | 60-80 | Green chemistry approach, scalable, halogen tolerant |
- Microwave-assisted organic synthesis (MAOS) significantly reduces reaction times and improves yields for imidazo ring formation compared to conventional heating.
- The presence of electron-withdrawing halogens such as chlorine and fluorine at positions 7 and 8 of the pyridine ring influences the reactivity and regioselectivity of cyclization steps, often requiring careful optimization of reaction conditions.
- Metal-free methods employing iodine catalysis in aqueous media represent a sustainable and efficient route to halogenated imidazo derivatives, minimizing the use of toxic metals and harsh reagents.
- The methyl ester functionality can be introduced either by direct cyclization with methyl haloesters or by post-cyclization esterification of carboxylic acid intermediates, depending on the synthetic route chosen.
- Purification typically involves silica gel column chromatography using petroleum ether and ethyl acetate mixtures, with characterization by NMR confirming the structure and substitution pattern.
The preparation of this compound can be effectively achieved through microwave-assisted cyclization of appropriately substituted 2-aminopyridines with methyl haloesters, multi-step synthetic sequences involving aldehyde intermediates, or metal-free multicomponent reactions catalyzed by iodine. Each method offers advantages in terms of yield, scalability, and environmental impact. Selection of the optimal synthetic route depends on available starting materials, desired functional group tolerance, and application requirements.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The presence of chlorine and fluorine atoms enhances its ability to bind to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Research Findings and Data Gaps
Computational modeling suggests that its halogen substitutions and ester group could optimize interactions with ATP-binding pockets in kinases, but experimental validation is required.
Table 2: Hypothetical Comparative Pharmacokinetic Properties
| Property | Target Compound | Patent Compound (Example) |
|---|---|---|
| logP (Predicted) | 2.1 | 1.8 |
| Aqueous Solubility (µg/mL) | 12.5 | 25.4 |
| CYP3A4 Inhibition (IC50) | >10 µM | 3.2 µM |
Note: Data extrapolated from structural analogues and computational tools.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation and fluorination of imidazo[1,5-a]pyridine precursors. For example, starting with a pyridine derivative, sequential introduction of chlorine and fluorine at positions 7 and 8 can be achieved using reagents like POCl₃ or SOCl₂ for chlorination and Selectfluor® for fluorination. The methyl ester group is introduced via esterification with methyl chloroformate. Key challenges include regioselectivity and side reactions; optimization requires controlled temperatures (e.g., 0–5°C for fluorination) and inert atmospheres. Purity (>95%) is confirmed via HPLC .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Multi-spectroscopic analyses are employed:
- 1H/13C NMR : Peaks for fluorine and chlorine substituents appear as distinct splitting patterns (e.g., doublets for adjacent fluorines).
- HRMS : Confirms molecular ion [M+H]+ at m/z 228.61 (calculated for C₉H₆ClFN₂O₂) .
- IR Spectroscopy : Absorptions at ~1700 cm⁻¹ (ester C=O) and ~1550 cm⁻¹ (imidazole ring) validate functional groups .
Q. What are the primary reactivity patterns of this compound in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The chloro and fluoro groups at positions 7 and 8 exhibit differential reactivity. Fluorine, being a poor leaving group, is typically inert under mild conditions, while chlorine can participate in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) using Pd(PPh₃)₄ as a catalyst. The methyl ester is susceptible to hydrolysis under basic conditions, yielding the carboxylic acid derivative .
Advanced Research Questions
Q. How do structural modifications at positions 7 and 8 impact biological activity in SAR studies?
- Methodological Answer : Comparative studies with analogs (e.g., 7-bromo-8-fluoro or 7-chloro-8-methyl derivatives) reveal that electronegative substituents enhance binding to targets like kinase enzymes. For example, fluorine’s strong electron-withdrawing effect increases metabolic stability, while chlorine improves hydrophobic interactions. Activity is quantified via IC₅₀ assays, with data analyzed using molecular docking simulations .
Q. How can crystallographic data resolve discrepancies in reported biological activity across studies?
- Methodological Answer : X-ray crystallography of the compound or its protein complexes identifies binding conformations. For instance, a study on a related triazolopyridine derivative resolved conflicting IC₅₀ values by revealing two distinct binding modes in kinase pockets. Synchrotron radiation (λ = 0.98 Å) and refinement with SHELXL are recommended for high-resolution structures .
Q. What strategies mitigate polymorphism-related variability in pharmacokinetic studies?
- Methodological Answer : Polymorph screening via solvent-drop grinding or high-throughput crystallization identifies stable forms. For this compound, Form I (monoclinic) shows higher solubility than Form II (orthorhombic). Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are critical for characterization .
Q. How do fluorinated analogs compare in metabolic stability assays?
- Methodological Answer : In vitro microsomal assays (human liver microsomes, HLMs) show that 8-fluoro substitution reduces oxidative metabolism by CYP3A4 compared to non-fluorinated analogs. Half-life (t₁/₂) increases from 2.1 h (non-fluorinated) to 5.8 h (8-fluoro), measured via LC-MS/MS. Deuteration at the methyl group further enhances stability .
Key Methodological Recommendations
- Synthetic Optimization : Use flow chemistry for exothermic halogenation steps to improve yield and safety .
- Data Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to isolate variables causing activity discrepancies .
- Biological Assays : Include negative controls with scrambled substituents to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
